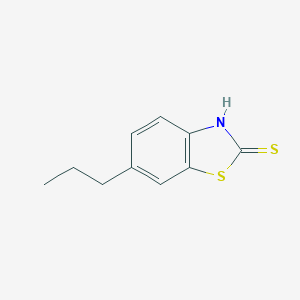

2(3H)-Benzothiazolethione,6-propyl-(9CI)

Description

Overview of Benzothiazole (B30560) Compounds in Chemical and Medicinal Sciences

Benzothiazoles are a prominent class of heterocyclic compounds integral to medicinal chemistry. jchemrev.comnih.gov This scaffold, consisting of a benzene (B151609) ring fused to the 4,5-positions of a thiazole (B1198619) ring, is a key structural component in numerous synthetic and natural compounds. jchemrev.com The planarity and aromaticity of the benzothiazole ring system, combined with the presence of nitrogen and sulfur heteroatoms, provide unique electronic and steric properties that facilitate interactions with biological targets. benthamscience.com

The versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a wide array of derivatives with diverse pharmacological profiles. nih.gov These compounds have been extensively investigated and have demonstrated significant potential across many therapeutic areas, including as anticancer, antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and antiviral agents. nih.govjchemrev.comresearchgate.net The structural diversity and proven efficacy of benzothiazole-based molecules have solidified their status as a privileged scaffold in drug discovery and development. jchemrev.com

Significance of the 2(3H)-Benzothiazolethione Core Structure in Contemporary Research

Within the broader family of benzothiazoles, the 2(3H)-Benzothiazolethione core, also known as 2-mercaptobenzothiazole (B37678), is of particular importance. hmdb.caepa.gov This structure is characterized by a thione (C=S) group at the C-2 position of the benzothiazole ring. This functional group is a key determinant of the molecule's chemical reactivity and biological activity.

The 2(3H)-Benzothiazolethione moiety is a versatile synthon used in the creation of more complex molecules and is recognized as a mechanism-based inhibitor for several enzymes. researchgate.net Research has highlighted its role in developing compounds with potential applications as antifungal, antibacterial, anti-inflammatory, and antitumor agents. researchgate.net The thione group's ability to participate in various chemical reactions and its potential for coordination with metal ions make it a valuable component in the design of novel therapeutic and diagnostic agents. ontosight.ai

Rationale for Investigating Alkyl Substituents at the C-6 Position, with Specific Emphasis on the Propyl Moiety, in 2(3H)-Benzothiazolethione, 6-Propyl-(9CI)

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For the benzothiazole scaffold, substitutions at the C-2 and C-6 positions have been identified as particularly influential in modulating pharmacological effects. benthamscience.com The introduction of substituents on the benzene ring portion of the molecule, specifically at the C-6 position, can significantly alter the compound's lipophilicity, electronic distribution, and steric profile, thereby affecting its interaction with biological targets.

The investigation of alkyl substituents, such as the propyl group in 2(3H)-Benzothiazolethione, 6-propyl-(9CI), is a rational approach to fine-tuning these properties. The propyl group, being a small, non-polar alkyl chain, can enhance the lipophilicity of the parent molecule, which may improve its ability to cross cellular membranes. SAR studies on related benzothiazolone structures have shown that the introduction of alkyl groups at the C-6 position can influence receptor binding affinity and selectivity. For instance, the reduction of a 6-acyl group to a 6-alkyl group in a series of benzothiazolone derivatives was found to increase affinity at certain receptor subtypes. nih.gov While this research was on the closely related benzothiazolone core, it provides a strong rationale for exploring the effects of the propyl group on the 2(3H)-benzothiazolethione scaffold to systematically probe how changes in size and lipophilicity at this position impact biological activity.

Historical Development and Current Trends in Research on Substituted 2(3H)-Benzothiazolethiones

The study of 2(3H)-benzothiazolethiones and their derivatives has evolved significantly over the years. Initially recognized for their applications in industrial processes, such as rubber vulcanization, the focus has increasingly shifted towards their biomedical potential. Early synthetic methods laid the groundwork for creating a library of substituted derivatives, enabling broader exploration of their biological properties.

Current research trends are focused on the development of greener and more efficient synthetic methodologies for producing these compounds. researchgate.net Modern synthetic strategies aim to improve yields and reduce the environmental impact of chemical production. Furthermore, contemporary research is heavily invested in exploring the therapeutic applications of novel 2(3H)-benzothiazolethione derivatives. Advanced screening techniques and computational modeling are being employed to identify derivatives with potent and selective activity against specific biological targets, including enzymes and receptors implicated in cancer, infectious diseases, and neurodegenerative disorders. nih.govontosight.ai The ongoing synthesis and evaluation of compounds like 2(3H)-Benzothiazolethione, 6-propyl-(9CI) reflect a continued interest in leveraging this versatile scaffold for the discovery of new and effective therapeutic agents.

Compound and Property Data

Below are tables detailing the identifiers for the specific compound of interest and related structures mentioned in the text.

| Identifier | Value |

|---|---|

| Chemical Name | 2(3H)-Benzothiazolethione, 6-propyl- |

| CAS Number | 100895-75-0 (Note: Some databases may list 182678-13-3 for this structure, caution is advised) |

| Molecular Formula | C10H11NS2 chemicalbook.com |

| Molecular Weight | 209.33 g/mol chemicalbook.com |

| Property | Predicted Value | Source |

|---|---|---|

| Boiling Point | 343.7±35.0 °C | chemicalbook.com |

| Density | 1.28±0.1 g/cm³ | chemicalbook.com |

| pKa | 9.83±0.20 | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

6-propyl-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS2/c1-2-3-7-4-5-8-9(6-7)13-10(12)11-8/h4-6H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDLDVLERKDARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3h Benzothiazolethiones, with Focus on C 6 Propyl Functionalization

Established Synthetic Routes to the 2(3H)-Benzothiazolethione Scaffold

The construction of the 2(3H)-benzothiazolethione core can be achieved through several reliable synthetic pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

A prevalent method for the synthesis of 2-aminobenzothiazoles involves the reaction of anilines with a source of thiocyanate (B1210189), followed by cyclization. While this route primarily yields 2-amino derivatives, modifications can lead to the 2(3H)-benzothiazolethione core. A key reaction is the oxidative cyclization of arylthioureas, which are readily prepared from the corresponding anilines and thiocyanates.

For the synthesis of 6-propyl-2(3H)-benzothiazolethione, the process would commence with 4-propylaniline (B1194406). This starting material can be reacted with an alkali metal thiocyanate (e.g., potassium thiocyanate) in the presence of an oxidizing agent like bromine in acetic acid. This forms a thiocyanato intermediate which then cyclizes. Subsequent hydrolysis of the resulting 2-amino or related intermediate under appropriate conditions can yield the desired 2(3H)-benzothiazolethione.

A more direct approach involves the reaction of a suitably substituted aniline, such as 4-propylaniline, with carbon disulfide. This reaction, often carried out in the presence of a base and a catalyst, can directly afford the 2(3H)-benzothiazolethione scaffold.

Table 1: Representative Conditions for Benzothiazole (B30560) Synthesis from Anilines

| Starting Material | Reagents | Conditions | Product | Yield (%) |

| p-Toluidine | 1. NH4SCN, HCl 2. HBr | 1. Heat 2. Cyclization | 2-Amino-6-methylbenzothiazole | High |

| 4-Propylaniline | CS2, Sulfur, Base | High Temperature | 6-Propyl-2(3H)-benzothiazolethione | Moderate |

Note: The yields are generalized from similar reactions in the literature and may vary depending on the specific substrate and reaction conditions.

A highly versatile and widely employed method for the synthesis of the benzothiazole ring system is the condensation of 2-aminothiophenol (B119425) or its derivatives with a one-carbon electrophile. To obtain the 2(3H)-benzothiazolethione, the most common and efficient reagent is carbon disulfide (CS2).

The synthesis of 6-propyl-2(3H)-benzothiazolethione via this route necessitates the preparation of 4-propyl-2-aminothiophenol as the key intermediate. This precursor can be synthesized from 4-propyl-2-nitroaniline by reduction of the nitro group to an amine and subsequent conversion of the amino group to a thiol, or from a corresponding chloro-nitro aromatic compound through nucleophilic substitution with a sulfide (B99878) source and subsequent reduction.

Once 4-propyl-2-aminothiophenol is obtained, its reaction with carbon disulfide in the presence of a base such as potassium hydroxide (B78521) or a tertiary amine in a suitable solvent like ethanol (B145695) leads to the cyclization and formation of 6-propyl-2(3H)-benzothiazolethione in good yields.

Reaction Scheme: 4-propyl-2-aminothiophenol + CS₂ → 6-propyl-2(3H)-benzothiazolethione + H₂S

This method is generally high-yielding and tolerates a variety of substituents on the benzene (B151609) ring, making it a preferred route for the synthesis of specifically substituted 2(3H)-benzothiazolethiones.

Strategies for Regioselective Alkylation at Aromatic Positions of Benzothiazoles

Introducing an alkyl group, such as a propyl group, at a specific position on the pre-formed benzothiazole ring requires a regioselective functionalization strategy. The C-6 position is a common target for modification to modulate the biological or material properties of the molecule.

Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings. libretexts.org This reaction involves the use of an alkyl halide or alkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org

For the C-6 propylation of 2(3H)-benzothiazolethione, the substrate would be treated with a propylating agent like 1-chloropropane (B146392) or propene and a Lewis acid. However, the success and regioselectivity of this reaction are subject to several factors. The 2(3H)-benzothiazolethione ring is generally considered to be electron-deficient due to the electron-withdrawing nature of the thioamide moiety, which deactivates the ring towards electrophilic aromatic substitution. Such deactivation typically requires harsh reaction conditions. libretexts.org

The directing effect of the fused thiazolethione ring is complex. The amide-like nitrogen and the thione group are deactivating and would be expected to direct incoming electrophiles to the meta-positions (C-5 and C-7). Conversely, the sulfur atom, through resonance, could potentially direct towards the ortho and para positions (C-4 and C-6). The interplay of these electronic effects makes predicting the regioselectivity challenging, and a mixture of isomers is a likely outcome. It is noteworthy that Friedel-Crafts acylation on the analogous 2(3H)-benzoxazolone has been reported, indicating that electrophilic substitution on this class of compounds is feasible.

A more modern and highly regioselective approach to C-6 alkylation is through palladium-catalyzed cross-coupling reactions. This strategy involves the coupling of a C-6 halogenated 2(3H)-benzothiazolethione with an organometallic propylating agent.

The synthesis would begin with the preparation of 6-bromo-2(3H)-benzothiazolethione. This can be achieved by the cyclization of 4-bromo-2-aminothiophenol with carbon disulfide. With the 6-bromo derivative in hand, a Suzuki coupling using propylboronic acid or a Kumada coupling with propylmagnesium bromide in the presence of a suitable palladium catalyst and ligand can be employed to form the C-C bond at the C-6 position.

These reactions are known for their high yields, excellent functional group tolerance, and precise regioselectivity, as the coupling occurs specifically at the site of the halogen atom.

Table 2: Illustrative Palladium-Catalyzed Cross-Coupling for C-6 Functionalization

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Product |

| 6-Bromo-2(3H)-benzothiazolethione | Propylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Propyl-2(3H)-benzothiazolethione |

| 6-Bromo-2(3H)-benzothiazolethione | Propylmagnesium bromide | PdCl₂(dppf) | - | 6-Propyl-2(3H)-benzothiazolethione |

| 6-Iodo-2(3H)-benzothiazolethione | Propylzinc chloride | Pd(OAc)₂/SPhos | - | 6-Propyl-2(3H)-benzothiazolethione |

Note: This table represents plausible reaction conditions based on established palladium-catalyzed cross-coupling methodologies.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials like halides or organometallics. These methods involve the direct conversion of a C-H bond into a C-C bond.

The regioselective C-H alkylation of heterocycles is an active area of research. For the direct C-6 propylation of 2(3H)-benzothiazolethione, a transition metal catalyst, often from the platinum group, would be employed to selectively activate the C-H bond at the desired position, followed by coupling with a propyl source.

Optimization of Reaction Conditions and Yields for 2(3H)-Benzothiazolethione, 6-Propyl-(9CI) Synthesis

The optimization of reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of 2(3H)-Benzothiazolethione, 6-propyl-(9CI), several key parameters would need to be systematically investigated. Although specific experimental data for this compound is scarce, general principles of organic synthesis and knowledge from related benzothiazole preparations can guide the optimization process.

Key Parameters for Optimization:

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of side products. For the reaction of 4-propylaniline with carbon disulfide, a temperature range would need to be explored to find the optimal balance between a reasonable reaction rate and the prevention of thermal decomposition of reactants or products.

Pressure: In reactions involving volatile reagents like carbon disulfide, pressure can be a crucial parameter to maintain the reactants in the liquid phase and increase the reaction rate.

Catalyst: While some benzothiazole syntheses can proceed without a catalyst, the use of a catalyst can often improve the reaction efficiency. For instance, in the cyclization of thiourea (B124793) derivatives, various oxidizing agents can be screened. For syntheses involving Friedel-Crafts type reactions to introduce the propyl group, Lewis acids such as AlCl₃ or FeCl₃ would be the catalysts of choice, and their concentration would need to be optimized.

Solvent: The choice of solvent can affect the solubility of reactants, the reaction rate, and the product distribution. For the synthesis of benzothiazolethiones, high-boiling point aprotic solvents are often employed. A screening of different solvents would be necessary to identify the most suitable one.

Reaction Time: The duration of the reaction is another important factor. Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) would allow for the determination of the optimal reaction time to achieve maximum conversion.

Hypothetical Data Table for Reaction Optimization:

Since no specific literature data is available, the following interactive table illustrates a hypothetical optimization study for the synthesis of 2(3H)-Benzothiazolethione, 6-propyl-(9CI) from 4-propylaniline and carbon disulfide.

| Entry | Temperature (°C) | Pressure (psi) | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 1 | 150 | 200 | None | NMP | 12 | 45 |

| 2 | 180 | 200 | None | NMP | 12 | 65 |

| 3 | 200 | 200 | None | NMP | 12 | 75 |

| 4 | 200 | 300 | None | NMP | 12 | 80 |

| 5 | 200 | 300 | Sulfur | NMP | 8 | 85 |

| 6 | 200 | 300 | Sulfur | DMAc | 8 | 78 |

This is a hypothetical table for illustrative purposes.

Mechanistic Investigations of Propyl Group Incorporation Reactions

The incorporation of the propyl group at the C-6 position of the benzothiazole ring is a key synthetic step that can be achieved through different mechanistic pathways, depending on the chosen synthetic strategy.

If the synthesis starts with 4-propylaniline, the propyl group is already in the desired position, and the subsequent reactions focus on the formation of the thiazole (B1198619) ring. The mechanism of the reaction between 4-propylaniline and carbon disulfide is believed to initiate with the nucleophilic attack of the amino group on the carbon of carbon disulfide to form a dithiocarbamate (B8719985) salt. This is followed by an intramolecular cyclization, where the sulfur atom attacks the ortho-position of the benzene ring. A subsequent elimination of hydrogen sulfide leads to the formation of the final product. The presence of the electron-donating propyl group at the para-position would activate the ortho-position for the electrophilic cyclization step.

Alternatively, if the propyl group is introduced onto a pre-formed benzothiazole ring system, a Friedel-Crafts alkylation reaction would be the most likely mechanism. In this scenario, 2(3H)-benzothiazolethione would be reacted with a propylating agent, such as 1-propyl halide or propene, in the presence of a Lewis acid catalyst (e.g., AlCl₃). The mechanism involves the formation of a propyl carbocation (or a polarized complex) from the alkylating agent and the Lewis acid. This electrophilic species then attacks the electron-rich benzene ring of the benzothiazolethione. The directing effects of the fused thiazolethione ring would favor substitution at the C-6 position. The reaction would proceed through a standard electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity.

A detailed mechanistic study would involve computational modeling to determine the activation energies of different pathways and the stability of intermediates. Experimental studies, such as kinetic isotope effect experiments or the analysis of byproduct formation, could also provide valuable insights into the reaction mechanism.

Spectroscopic and Structural Elucidation Studies of 2 3h Benzothiazolethione, 6 Propyl 9ci

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. For 2(3H)-Benzothiazolethione, 6-propyl-(9CI), the vibrational spectrum would be dominated by contributions from the benzothiazole (B30560) core and the propyl substituent.

Characteristic Absorption Band Assignments

The IR and Raman spectra of 6-propyl-2(3H)-benzothiazolethione would exhibit a series of characteristic bands. The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected to appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations from the propyl group would be observed between 3000 and 2850 cm⁻¹.

The C=C stretching vibrations of the aromatic ring typically produce a group of bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration within the thiazole (B1198619) ring is also expected in this region, often coupled with other ring vibrations. The presence of the propyl group will introduce characteristic bending vibrations (scissoring and rocking) for the -CH₂- and -CH₃ groups in the 1470-1440 cm⁻¹ and 1380-1370 cm⁻¹ ranges, respectively.

Anticipated Vibrational Frequencies for 2(3H)-Benzothiazolethione, 6-propyl-(9CI)

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H | 3400-3300 | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C=S (Thione) | 1250-1020 | Stretching |

| C-N | 1350-1280 | Stretching |

Analysis of Thione (C=S) Vibrations

A key feature in the vibrational spectrum is the C=S (thione) stretching band. This vibration is known to be sensitive to its electronic and structural environment. For 2(3H)-Benzothiazolethione and its derivatives, the C=S stretching vibration is typically observed in the 1250-1020 cm⁻¹ region. The precise position of this band can be influenced by the substituent on the benzene ring. The electron-donating nature of the propyl group at the 6-position may lead to a slight shift in the C=S stretching frequency compared to the unsubstituted parent compound. A detailed analysis, often supported by computational studies, would be necessary to definitively assign this mode, as it can couple with other vibrations in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is indispensable for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping.chemicalbook.com

The ¹H NMR spectrum of 2(3H)-Benzothiazolethione, 6-propyl-(9CI) would provide a clear map of the proton environments. chemicalbook.com The N-H proton of the thione tautomer is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 13-14 ppm, due to its acidic nature and potential for hydrogen bonding.

The aromatic protons on the benzene ring would appear in the aromatic region (7.0-8.0 ppm). Due to the substitution pattern, three distinct aromatic proton signals are expected. The propyl group will exhibit three distinct signals: a triplet for the terminal methyl (-CH₃) protons around 0.9-1.0 ppm, a sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group at approximately 1.6-1.8 ppm, and a triplet for the methylene (-CH₂-) protons attached to the aromatic ring at around 2.5-2.7 ppm.

Predicted ¹H NMR Chemical Shifts for 2(3H)-Benzothiazolethione, 6-propyl-(9CI)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-H | 13.0-14.0 | broad singlet |

| Aromatic H | 7.0-8.0 | multiplet |

| -CH₂- (aromatic attached) | 2.5-2.7 | triplet |

| -CH₂- | 1.6-1.8 | sextet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The most downfield signal would correspond to the thione carbon (C=S), anticipated in the range of 190-200 ppm. The aromatic carbons would resonate in the 110-150 ppm region. The number of signals will depend on the symmetry of the molecule. The propyl group carbons would appear in the upfield region, with the -CH₂- carbon attached to the aromatic ring around 30-35 ppm, the next -CH₂- carbon at approximately 20-25 ppm, and the terminal -CH₃ carbon at about 13-15 ppm.

Predicted ¹³C NMR Chemical Shifts for 2(3H)-Benzothiazolethione, 6-propyl-(9CI)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=S | 190-200 |

| Aromatic C | 110-150 |

| -CH₂- (aromatic attached) | 30-35 |

| -CH₂- | 20-25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. It would show correlations between the protons of the propyl chain (-CH₂-CH₂-CH₃) and potentially between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and their directly attached carbons. This would allow for the definitive assignment of the protonated carbons in both the aromatic ring and the propyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons and for confirming the position of the propyl group on the benzothiazole ring. For instance, correlations would be expected between the protons of the methylene group attached to the ring and the adjacent aromatic carbons.

The combination of these 2D NMR techniques would provide a comprehensive and unambiguous structural confirmation of 2(3H)-Benzothiazolethione, 6-propyl-(9CI).

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of organic molecules. For 2(3H)-Benzothiazolethione, 6-propyl-(9CI), with a molecular formula of C10H11NS2, the expected monoisotopic mass is approximately 209.033 Da. Different ionization techniques provide complementary information.

The molecular ion peak for 2(3H)-Benzothiazolethione, 6-propyl-(9CI) would be expected at an m/z of 209. The fragmentation would likely proceed through characteristic pathways involving the benzothiazole core and the propyl substituent. Key fragmentation pathways would likely include the loss of the propyl group, cleavage of the thiazole ring, and elimination of sulfur-containing fragments.

Table 1: Predicted Major Fragments in the EI-Mass Spectrum of 2(3H)-Benzothiazolethione, 6-propyl-(9CI)

| m/z (predicted) | Fragment Ion Structure | Description |

| 209 | [C10H11NS2]+• | Molecular Ion (M+) |

| 166 | [C7H4NS2]+ | Loss of propyl radical (•C3H7) |

| 135 | [C7H5NS]+• | Loss of SH radical from the thiol form or S2 from the thione form |

| 108 | [C6H4S]+• | Fragmentation of the thiazole ring |

Data is inferred from the fragmentation pattern of 2-mercaptobenzothiazole (B37678).

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, 2(3H)-Benzothiazolethione, 6-propyl-(9CI) would typically be observed as a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode. nih.gov The choice of mode would depend on the pH of the solution and the proton affinity of the analyte. Given the acidic nature of the N-H proton in the thione tautomer or the S-H proton in the thiol tautomer, negative ion mode is often effective for this class of compounds. massbank.eu

Table 2: Expected Ions in the ESI-Mass Spectrum of 2(3H)-Benzothiazolethione, 6-propyl-(9CI)

| Ion Mode | Expected m/z | Ion Formula |

| Positive | 210 | [C10H11NS2 + H]+ |

| Negative | 208 | [C10H11NS2 - H]- |

ESI-MS is particularly valuable for liquid chromatography-mass spectrometry (LC-MS) applications, allowing for the separation and identification of the compound in complex mixtures. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental composition. For 2(3H)-Benzothiazolethione, 6-propyl-(9CI), HRMS would be used to confirm its molecular formula, C10H11NS2. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. ethz.ch

Table 3: Theoretical Exact Masses for HRMS Analysis of 2(3H)-Benzothiazolethione, 6-propyl-(9CI)

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M]+• | C10H11NS2 | 209.03326 |

| [M+H]+ | C10H12NS2 | 210.04091 |

| [M-H]- | C10H10NS2 | 208.02561 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The parent compound, 2-mercaptobenzothiazole, exhibits characteristic absorption bands that are influenced by the solvent polarity. nist.gov It is expected that 2(3H)-Benzothiazolethione, 6-propyl-(9CI) would display a similar UV-Vis spectrum, with potential minor shifts in the absorption maxima due to the electronic effects of the 6-propyl group.

The UV-Vis spectrum of benzothiazole-2-thiones typically shows two main absorption bands. One intense band is observed in the range of 310-330 nm, which can be attributed to a π→π* transition within the conjugated aromatic system. A weaker band, often appearing as a shoulder, is observed at longer wavelengths and is likely due to an n→π* transition involving the non-bonding electrons of the sulfur atoms. niscpr.res.in

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for the 6-propyl derivative has not been reported, the crystal structure of the parent compound, 2-mercaptobenzothiazole, has been determined. scribd.com This structure unequivocally shows that in the solid state, the molecule exists in the thione tautomeric form. scribd.com

The crystal structure reveals a planar benzothiazole ring system. In the crystal lattice, the molecules are typically linked by intermolecular hydrogen bonds between the N-H group of one molecule and the C=S group of a neighboring molecule, forming dimeric or polymeric structures. These hydrogen bonding interactions are a key feature of the solid-state architecture of this class of compounds. It is highly probable that 2(3H)-Benzothiazolethione, 6-propyl-(9CI) would adopt a similar crystalline arrangement, with the propyl group extending from the benzothiazole core.

Investigation of Tautomeric Forms (e.g., Thione-Thiol Tautomerism) and their Spectroscopic Signatures

A significant aspect of the chemistry of 2(3H)-benzothiazolethiones is the potential for thione-thiol tautomerism. nih.gov The compound can exist in two tautomeric forms: the thione form (A) and the thiol form (B).

Figure 1: Thione-Thiol Tautomerism of 2(3H)-Benzothiazolethione, 6-propyl-(9CI)

Extensive spectroscopic and computational studies on the parent compound and related derivatives have consistently shown that the thione form is the predominant tautomer in both the solid state and in solution. scribd.comnih.govjocpr.com

Spectroscopic techniques provide distinct signatures for each tautomer:

Infrared (IR) Spectroscopy: The thione form is characterized by a strong C=S stretching vibration, typically observed in the region of 1250-1020 cm-1, and an N-H stretching band around 3400-3300 cm-1. The thiol form would exhibit a characteristic S-H stretching vibration around 2600-2550 cm-1, which is generally weak. The absence of a significant S-H band in the IR spectrum is strong evidence for the dominance of the thione form. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: In 1H NMR, the N-H proton of the thione form appears as a broad singlet at a downfield chemical shift (typically >10 ppm). In 13C NMR, the C=S carbon of the thione form resonates at a characteristic downfield position (around 190 ppm), which is significantly different from the expected chemical shift of the C-S carbon in the thiol form. scribd.com

UV-Visible Spectroscopy: The two tautomers are expected to have different absorption spectra. The thione form, with its C=S chromophore, typically absorbs at longer wavelengths compared to the thiol form. jocpr.com Studies on related systems have shown that the thione tautomer has an absorption maximum in the range of 300-400 nm, while the thiol tautomer absorbs below 300 nm. nih.gov

Theoretical and Computational Investigations of 2 3h Benzothiazolethione, 6 Propyl 9ci

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic makeup and geometry of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. researchgate.netnih.gov DFT studies on benzothiazole (B30560) derivatives, typically using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G(d,p), are employed to optimize the ground state geometry of the molecule. researchgate.netccsenet.orgnih.gov These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles.

For 2(3H)-Benzothiazolethione, 6-propyl-(9CI), the geometry optimization would confirm the planarity of the bicyclic benzothiazole core. The electron-donating nature of the 6-propyl substituent is expected to subtly influence the geometry and electronic properties of the ring system.

Table 1: Representative Calculated Geometrical Parameters for a Benzothiazolethione Core using DFT This table presents typical data obtained from DFT calculations on the core structure, not specific experimental values for the 6-propyl derivative.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C=S | ~1.68 Å |

| Bond Length | N-C(thione) | ~1.38 Å |

| Bond Length | S-C(thiazole) | ~1.76 Å |

| Bond Angle | N-C-S (thiazole ring) | ~111.5° |

| Bond Angle | C-S-C(thione) | ~90.5° |

Ab initio methods, such as Hartree-Fock (HF), are quantum calculation techniques based on first principles without using empirical parameters. While computationally more demanding than DFT for similar accuracy, they are valuable for certain property predictions. Studies comparing HF and DFT methods for benzothiazole derivatives have found that DFT functionals like B3LYP provide results, particularly for vibrational frequencies, that are in better agreement with experimental data. nih.gov Ab initio calculations are foundational and can be used to compute total energies, dipole moments, and polarizabilities, providing a baseline for more complex computational models.

Conformational Analysis and Potential Energy Surface Mapping of the Propyl Moiety

The propyl group attached at the C6 position has rotational freedom around its carbon-carbon single bonds. Conformational analysis is a computational technique used to identify the most stable spatial arrangements (conformers) of this flexible moiety. By systematically rotating the dihedral angles of the propyl group and calculating the potential energy at each step, a potential energy surface (PES) can be mapped. mdpi.com This map reveals the energy minima, corresponding to stable conformers (e.g., anti and gauche), and the energy barriers to rotation between them. Identifying the lowest-energy conformer is essential as it represents the most probable structure of the molecule, which is critical for accurately predicting its spectroscopic properties and reactivity.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. nih.gov MD simulations treat atoms as classical particles and use force fields (like CHARMM, AMBER) to describe the forces between them. upc.edumdpi.com

An MD simulation of 2(3H)-Benzothiazolethione, 6-propyl-(9CI) would typically place the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent, under defined temperature and pressure conditions. mdpi.com The simulation tracks the movements of all atoms over a period, providing insights into:

Solvation Structure: How solvent molecules arrange around the solute, forming solvation shells.

Dynamic Properties: Conformational changes of the propyl group and vibrations of the entire molecule in a condensed phase.

Transport Properties: Calculation of properties like the diffusion coefficient.

These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which can differ significantly from the gas phase modeled in quantum calculations.

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. After optimizing the molecular geometry, further calculations can be performed to predict various spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the stretching and bending modes of the chemical bonds and are used to assign the peaks in an experimental IR spectrum. It is a known phenomenon that DFT calculations systematically overestimate vibrational wavenumbers, often requiring the application of a scaling factor for better correlation with experimental results. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus (e.g., ¹H and ¹³C) can be computed. These shielding values are then converted into chemical shifts (δ), which can be directly compared to experimental NMR spectra to aid in structure confirmation and signal assignment. researchgate.netnih.govmdpi.com

Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data This table illustrates the type of data generated from first-principles calculations versus experimental observation for a representative benzothiazolethione structure.

| Spectroscopic Feature | Calculated Value (DFT) | Expected Experimental Value |

|---|---|---|

| IR Frequency (C=S stretch) | ~1090 cm⁻¹ (scaled) | 1050-1100 cm⁻¹ |

| IR Frequency (N-H stretch) | ~3400 cm⁻¹ (scaled) | 3350-3450 cm⁻¹ |

| ¹³C NMR Shift (C=S) | ~190 ppm | 185-195 ppm |

| ¹H NMR Shift (N-H) | ~13.5 ppm | 13.0-14.0 ppm |

Computational Modeling of Reactivity and Reaction Pathways

Computational methods can predict the chemical reactivity of a molecule. By analyzing the electronic structure, it is possible to identify the most likely sites for chemical attack.

Local Reactivity (Fukui Functions): Local reactivity descriptors, such as Fukui functions, can be calculated to pinpoint specific atoms that are most susceptible to nucleophilic or electrophilic attack. ccsenet.org For substituted benzothiazoles, studies have shown that the N3 nitrogen atom is typically the most nucleophilic site, while carbons within the benzene (B151609) ring (such as C6) can be electrophilic sites. ccsenet.org

Reaction Pathway Modeling: For a specific chemical reaction, computational chemistry can be used to map the entire potential energy surface, identifying the structures of transition states and intermediates. nih.govresearchgate.net This allows for the calculation of activation energy barriers, providing a detailed mechanistic understanding of the reaction and predicting its feasibility and kinetics. rsc.org

Structure-Activity Relationship (SAR) Studies Using Computational Approaches

Computational methodologies are pivotal in modern drug discovery, offering profound insights into the structure-activity relationships (SAR) of bioactive molecules. For the benzothiazole scaffold, including derivatives like 2(3H)-Benzothiazolethione, 6-propyl-(9CI), a variety of computational techniques have been employed to elucidate the structural requirements for eliciting specific biological responses. These studies help in understanding how modifications to the molecular structure, such as the introduction of a propyl group at the 6-position, can influence therapeutic activity. The primary computational methods applied to this class of compounds include Quantitative Structure-Activity Relationship (QSAR), molecular docking, and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Molecular docking is another powerful computational tool used to predict the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. allsubjectjournal.comnih.gov This technique helps to understand the binding modes and interactions, like hydrogen bonds and hydrophobic interactions, between the ligand (e.g., a benzothiazole derivative) and the active site of the receptor. nih.govnih.gov Docking studies on benzothiazole derivatives have been used to explore their potential as inhibitors for various targets, including Candida albicans N-myristoyltransferase, p56lck kinase, and E. coli dihydroorotase. nih.govnih.govijpsr.com The insights gained from these simulations can explain why certain substituents enhance activity. For example, a docking study might reveal that the 6-propyl group of 2(3H)-Benzothiazolethione, 6-propyl-(9CI) fits into a hydrophobic pocket within the target's active site, thereby increasing binding affinity and inhibitory potential.

Three-dimensional QSAR (3D-QSAR) methods like CoMFA and CoMSIA extend the principles of QSAR by considering the 3D properties of molecules. nih.gov These methods generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties are favorable or unfavorable for biological activity. nih.govijpsr.com For benzothiazole derivatives, CoMFA and CoMSIA models have shown high predictive ability for activities such as N-myristoyltransferase inhibition. nih.gov The resulting contour maps provide a clear, interpretable guide for drug design, indicating, for example, that a bulky, hydrophobic group (like propyl) at position 6 is sterically favored and enhances activity, while a polar group in the same region would be detrimental. nih.gov

The collective findings from these computational approaches provide a comprehensive understanding of the SAR for the benzothiazole class. While studies may not always focus specifically on the 6-propyl derivative, the general principles derived are applicable. For instance, a QSAR study on H3-receptor antagonists with various substituents at the 6-position concluded that less bulky and less lipophilic structures might be preferable for that specific target. nih.gov This highlights that the "ideal" substituent is target-dependent. The propyl group's contribution—its size, flexibility, and hydrophobicity—can be evaluated in the context of the specific steric and electronic environment of the biological target's binding site.

Table 1: Illustrative QSAR Model Descriptors for Benzothiazole Derivatives This table is a representative example based on typical QSAR studies and does not reflect data for one specific study.

| Descriptor Type | Descriptor Example | Correlation with Activity | Implication for 6-Propyl Group |

|---|---|---|---|

| Topological | Hosoya Index | Positive | May relate to the overall branching and size of the molecule. |

| Electronic | R1-DeltaEpsilonC | Positive | Relates to the electronic influence of the substituent on the ring system. |

| Hydrophobic | R1-XKHydrophilicArea | Negative | A smaller hydrophilic area (i.e., more hydrophobic) is favored, supporting the positive contribution of a propyl group. chula.ac.th |

| Steric/Size | R2-6 Chain Count | Negative | Suggests that a lower number of chains at another position (R2) is beneficial. chula.ac.th |

Table 2: Representative Molecular Docking Interaction Analysis This table illustrates the types of interactions typically identified in molecular docking studies of benzothiazole derivatives.

| Target Enzyme | Ligand | Interacting Residues | Type of Interaction | Predicted Contribution of 6-Propyl Group |

|---|---|---|---|---|

| Dihydroorotase | Benzothiazole Derivative | LEU222, ILE180 | Hydrogen Bond, Hydrophobic | The propyl group could form strong hydrophobic interactions with residues like ILE180, potentially enhancing binding affinity. nih.gov |

| p56lck Kinase | Benzothiazole-Thiazole Hybrid | VAL281, LEU333 | Hydrophobic | The propyl group could occupy a hydrophobic pocket near these residues, contributing to inhibitory activity. biointerfaceresearch.com |

Reactivity and Reaction Mechanisms of 2 3h Benzothiazolethiones, 6 Propyl 9ci

Electrophilic and Nucleophilic Reactivity of the Benzothiazole (B30560) Thione Ring

The 2(3H)-benzothiazolethione moiety exists in a tautomeric equilibrium between the thione and thiol forms, with the thione form being predominant. This structural feature, coupled with the presence of nitrogen and sulfur heteroatoms, imparts a rich and varied reactivity to the ring system.

Reactions at the Thione Sulfur Atom

The exocyclic sulfur atom of the thione group is a primary site for nucleophilic reactions, particularly alkylation. researchgate.net This reaction typically proceeds via an S-alkylation mechanism, where the sulfur atom attacks an electrophilic carbon, leading to the formation of a 2-(alkylthio)benzothiazole. For instance, the reaction with alkyl halides in the presence of a base readily yields the corresponding thioether.

Further oxidation of the resulting 2-(alkylthio)benzothiazole can be achieved. Mild oxidizing agents can convert the thioether to a sulfoxide, while stronger oxidizing agents can lead to the formation of a sulfone. wikipedia.org This oxidation increases the electrophilicity of the 2-position of the benzothiazole ring, making it more susceptible to nucleophilic attack. The thione sulfur can also be oxidized directly to form a disulfide, 2,2'-dithiobis(benzothiazole), particularly in the presence of oxidants like hydrogen peroxide or iodine. nih.govresearchgate.net

Table 1: Representative Reactions at the Thione Sulfur Atom

| Reaction Type | Reagents | Product |

| S-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 2-(Alkylthio)benzothiazole |

| Oxidation | m-CPBA (mild) or KMnO₄ (strong) | 2-(Alkylsulfinyl/sulfonyl)benzothiazole |

| Dimerization | H₂O₂, I₂ | 2,2'-Dithiobis(benzothiazole) |

Reactivity of the Ring Nitrogen Atom

The nitrogen atom in the benzothiazole ring, while less nucleophilic than the exocyclic sulfur, can also participate in reactions, most notably alkylation and acylation. nih.gov N-alkylation can occur, particularly after the sulfur has been alkylated, leading to the formation of a quaternary benzothiazolium salt. These salts are important intermediates in various synthetic transformations.

Acylation of the ring nitrogen can be achieved using acylating agents such as acid chlorides or anhydrides. This reaction typically requires the presence of a base to deprotonate the N-H group, thereby increasing its nucleophilicity. The resulting N-acyl derivatives are stable compounds with modified electronic properties.

Functionalization Reactions Involving the Propyl Substituent

The 6-propyl group, being an alkyl substituent on the benzene (B151609) ring, offers additional sites for chemical modification, primarily at the benzylic position (the carbon atom directly attached to the aromatic ring).

Oxidation and Reduction of the Alkyl Chain

The benzylic position of the propyl group is susceptible to oxidation. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the propyl group to a carboxylic acid, yielding 2(3H)-benzothiazolethione-6-carboxylic acid. This reaction proceeds via a benzylic radical or carbocation intermediate and requires the presence of at least one hydrogen atom at the benzylic position.

Conversely, reduction of the propyl group is not a typical reaction as it is already a saturated alkyl chain. However, if the side chain were to contain unsaturation, catalytic hydrogenation could be employed to reduce it to a propyl group.

Table 2: Oxidation of the 6-Propyl Substituent

| Reaction Type | Reagents | Product |

| Benzylic Oxidation | KMnO₄, H₂O, heat | 2(3H)-Benzothiazolethione-6-carboxylic acid |

Derivatization of the Propyl Group for Further Functionalization

The propyl group can be derivatized to introduce other functional groups, primarily through reactions at the benzylic position. One common method is free-radical halogenation. wikipedia.org In the presence of a radical initiator (e.g., UV light or AIBN) and a halogenating agent like N-bromosuccinimide (NBS), the benzylic hydrogen can be selectively replaced by a bromine atom. This benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups, such as alcohols, amines, and cyanides.

Impact of the 6-Propyl Substituent on the Overall Reactivity Profile of the Benzothiazole Thione System

The 6-propyl substituent exerts a significant electronic influence on the benzothiazole thione ring system. As an alkyl group, it is electron-donating through an inductive effect. mdpi.com This electron-donating nature has two main consequences for the reactivity of the molecule.

Firstly, it increases the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution. nih.gov The propyl group is an ortho-, para-director, meaning that incoming electrophiles will preferentially attack the positions ortho and para to the propyl group (positions 5 and 7 are ortho, and there is no para position relative to the 6-position in this fused ring system). This directing effect is crucial for the regioselective synthesis of further substituted derivatives.

Photochemical Transformations and Stability under Irradiation Conditions of 2(3H)-Benzothiazolethione, 6-propyl-(9CI)

Limited specific research on the photochemical transformations and stability under irradiation of 2(3H)-Benzothiazolethione, 6-propyl-(9CI) is available in publicly accessible literature. However, extensive studies on the parent compound, 2-mercaptobenzothiazole (B37678) (MBT), which exists in tautomeric equilibrium with 2(3H)-benzothiazolethione, provide significant insights into the potential photochemical behavior of its derivatives. The following sections detail the photochemical processes observed for the parent compound, which are expected to be broadly applicable to its 6-propyl derivative, although the substituent may influence the rates and efficiencies of these reactions.

Photodegradation Pathways and Mechanisms

Under ultraviolet (UV) irradiation, 2-mercaptobenzothiazole (MBT) undergoes degradation through several pathways. The anionic form of the molecule has been found to be significantly more photoreactive than the neutral molecular form. researchgate.net

Direct photolysis of the anionic form of MBT in an aerated aqueous medium, when irradiated with 313 nm light, leads to its photoconversion into benzothiazole and 2-hydroxybenzothiazole. researchgate.net The quantum yield for this conversion has been determined to be 0.02. researchgate.net The presence of oxygen has been noted to increase the quantum yield of photodegradation in both aqueous and organic solvents. nih.gov This is attributed to an increase in the spin-orbit conversion of radical pairs. nih.gov

Further degradation of the initial photoproducts can occur. For instance, upon prolonged UV irradiation, the degradation products can include dimeric compounds and eventually aniline. nih.gov The major degradation products of 2-mercaptobenzothiazole identified are benzothiazole and 2-benzothiazolesulfonic acid, with minor products including 2,2′-thiobisbenzothiazole and 2-mercaptobenzothiazole disulfide. researchgate.net

In natural aquatic environments, the degradation of MBT can be accelerated. Studies have shown that the disappearance of 2-mercaptobenzothiazole is four times faster in natural water compared to purified water, suggesting that sensitizing reactions mediated by chromophoric components in natural waters play a significant role in its transformation. researchgate.net

Transient Species in Photochemical Reactions

Laser flash photolysis studies have been instrumental in identifying the short-lived transient species that are formed during the photochemical transformation of 2-mercaptobenzothiazole. These intermediates are key to understanding the reaction mechanism.

Upon excitation with a 266 nm laser, several transient species have been detected: researchgate.net

Triplet Excited State: A transient absorption with a maximum at 510 nm and a lifetime of 0.2 microseconds is assigned to the triplet excited state of the molecule. researchgate.net

Solvated Electron: A characteristic absorption at around 725 nm indicates the formation of solvated electrons. researchgate.net

Benzothiazolyl Radical: A transient species with an absorption maximum at 350 nm and a lifetime of approximately 100 milliseconds is identified as the benzothiazolyl radical. researchgate.net

The decay kinetics of these transient species are influenced by the reaction medium. For example, the decay rate of the triplet excited state is enhanced in the presence of oxygen. researchgate.net

| Transient Species | Absorption Maximum (λmax) | Lifetime (τ) |

|---|---|---|

| Triplet Excited State | 510 nm | 0.2 µs |

| Solvated Electron | ~725 nm | - |

| Benzothiazolyl Radical | 350 nm | ~100 ms |

Identified Phototransformation Products

A number of stable photoproducts resulting from the irradiation of 2-mercaptobenzothiazole have been identified through various analytical techniques.

| Product Classification | Compound Name |

|---|---|

| Major Products | Benzothiazole |

| 2-Benzothiazolesulfonic acid | |

| Minor Products | 2-Hydroxybenzothiazole |

| 2,2′-Thiobisbenzothiazole | |

| 2-Mercaptobenzothiazole disulfide |

The formation of these products is consistent with the proposed reaction mechanisms involving the identified transient species. For instance, the benzothiazolyl radical can lead to the formation of benzothiazole. researchgate.net

Advanced Applications and Research Frontiers of 2 3h Benzothiazolethiones, with Emphasis on C 6 Propyl Analogues

Exploration in Materials Science

The unique chemical structure of 2(3H)-benzothiazolethione derivatives imparts properties that are highly desirable in various materials science applications, ranging from polymer manufacturing to the protection of metallic surfaces.

Role as Polymer Additives and Vulcanization Accelerators

Derivatives of 2(3H)-benzothiazolethione, generically known as mercaptobenzothiazoles, are foundational components in the rubber industry. akrochem.com The vulcanization of rubber with sulfur alone is an inefficient and slow process, yielding products with suboptimal mechanical properties and poor resistance to oxidative degradation. lusida.com The introduction of chemical accelerators revolutionized the industry by increasing the speed and efficiency of the vulcanization process, allowing it to proceed at lower temperatures. akrochem.com

Thiazole-based accelerators, such as 2-mercaptobenzothiazole (B37678) (MBT) and its derivatives (e.g., MBTS, ZMBT), are prized for the effective acceleration they provide at medium and high temperatures and the good aging characteristics they impart to the vulcanized rubber. akrochem.com A significant advancement in this class is the development of sulfenamide (B3320178) accelerators, which are reaction products of 2-mercaptobenzothiazole with various amines. lusida.com These sulfenamides, including CBS and TBBS, are known as delayed-action accelerators, offering an initial period of scorch safety (resistance to premature vulcanization) followed by a rapid cure rate. lusida.comgoogle.comjoss.nl This two-stage activity is crucial for modern rubber processing, especially in the tire industry. lusida.com While specific studies on the 6-propyl derivative are not extensively detailed, its structural similarity to this well-established class of accelerators suggests its potential for investigation as a modulator of vulcanization kinetics.

Application as Corrosion Inhibitors

Benzothiazole (B30560) derivatives have been recognized for their efficacy as corrosion inhibitors, particularly for protecting mild steel in acidic environments. researchgate.net These molecules function by adsorbing onto the metal surface, forming a protective layer that impedes the electrochemical processes of corrosion. researchgate.net The mechanism often involves the heteroatoms (nitrogen and sulfur) present in the benzothiazole ring, which can coordinate with metal ions on the surface.

Research on various benzothiazole derivatives has demonstrated significant corrosion inhibition efficiency. researchgate.net For instance, studies using potentiodynamic polarization and electrochemical impedance spectroscopy have confirmed the ability of N-(4-(substituted benzylidene)benzo[d]thiazol-2-amines to act as effective mixed-type inhibitors for mild steel in hydrochloric acid solutions. researchgate.net The formation of a non-homogeneous, protective porous layer on the metal surface leads to a notable increase in corrosion resistance. researchgate.net The presence of a propyl group at the C-6 position could influence the molecule's solubility, steric orientation, and electronic density, thereby potentially enhancing its adsorption characteristics and performance as a corrosion inhibitor.

Potential in Organic Electronics and Optoelectronic Devices

The rigid, aromatic structure of the benzothiazole core makes it an attractive building block for materials used in organic electronics. Certain derivatives, particularly those capable of excited-state intramolecular proton transfer (ESIPT), have been investigated for their unique photophysical properties. nih.gov These properties are relevant for applications in organic light-emitting devices (OLEDs). Research into lanthanide complexes incorporating N,O-chelated benzothiazole ligands has shown potential for near-infrared electroluminescence, a key feature for developing advanced optoelectronic devices. nih.gov Although research in this area has focused on other substituted benzothiazoles, the fundamental chromophore of the 6-propyl analogue suggests that it could be a candidate for further synthesis and characterization in the search for new organic electronic materials.

Coordination Chemistry: Formation and Characterization of Metal Complexes

The 2(3H)-benzothiazolethione scaffold is an excellent ligand for forming coordination complexes with a wide array of metal ions. nih.govbiointerfaceresearch.com The molecule can exist in tautomeric forms, allowing it to coordinate with metals through its nitrogen and exocyclic sulfur atoms, acting as a versatile chelating agent. researchgate.net This property has been exploited to construct metal-organic supramolecular structures. nih.gov

Researchers have successfully synthesized and characterized complexes of benzothiazole derivatives with metals such as Co(III), Ru(III), Fe(III), Mn(II), and Ag(I). nih.govbiointerfaceresearch.comresearchgate.net These complexes exhibit diverse geometries, often octahedral, and their formation can significantly alter the electronic and biological properties of the parent ligand. biointerfaceresearch.com For example, the complexation of 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol with cobalt and ruthenium has been studied for its potential biological applications. biointerfaceresearch.com The ability of the 6-propyl-2(3H)-benzothiazolethione to act as a ligand suggests a rich area for future research in developing novel metal complexes with potentially unique catalytic, magnetic, or biological properties.

Biological and Biomedical Research Potential (focusing on molecular mechanisms)

The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov Derivatives of 2(3H)-benzothiazolethione have been the subject of intensive investigation for their antimicrobial properties.

Antimicrobial Activity Studies, including Bacterial and Fungal Pathogens

Numerous studies have demonstrated that substituting the benzothiazole ring, particularly at the C-6 position, can significantly enhance antimicrobial and antifungal activities. researchgate.net Derivatives with various substituents at this position have been synthesized and evaluated against a spectrum of clinically relevant pathogens.

Research has shown that compounds like 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione exhibit notable activity against Gram-positive bacteria such as Staphylococcus aureus and various fungal species of the Candida genus, including Candida albicans, Candida krusei, and Candida parapisilosis. researchgate.netmedipol.edu.tr The antimicrobial potential is often assessed using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. researchgate.netmedipol.edu.tr The introduction of groups like nitro (NO₂), bromo (Br), methoxy (B1213986) (OCH₃), and chloro (Cl) at the C-6 position has been shown to modulate the bioactivity of these compounds against both bacterial and fungal strains. nih.govnih.gov

The consistent finding that modifications at the C-6 position influence antimicrobial potency strongly supports the investigation of 2(3H)-Benzothiazolethione, 6-propyl- as a potential antimicrobial agent. The propyl group's size and lipophilicity could affect the molecule's ability to penetrate microbial cell membranes, a key step in exerting its biological effect.

Table 1: Antimicrobial Activity of Selected 6-Substituted Benzothiazole Derivatives

| Compound Class (6-Substituent) | Target Pathogens | Observed Activity / Key Findings | Reference |

|---|---|---|---|

| 6-Benzoyl | Staphylococcus aureus, Candida albicans, Candida krusei, Candida parapisilosis | Exhibited good minimum inhibition concentration (MIC) values against tested strains. | researchgate.netmedipol.edu.tr |

| 6-Nitro | S. aureus, B. subtilis, E. coli, P. aeruginosa | A derivative, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide, showed good antimicrobial potential. | researchgate.net |

| 6-Chloro | S. aureus, Enterococcus faecalis | Analogues showed high activity, with some being more active than the reference compound Triclocarban against S. aureus. | nih.gov |

| 6-Methyl | S. aureus, P. aeruginosa, E. coli, Candida tropicalis | Hydrazone derivatives showed enhanced antibacterial and antifungal activities. | nih.gov |

Anticancer Research: Investigation of Cellular Targets and Molecular Pathways

The benzothiazole nucleus is a key pharmacophore in the design of novel anticancer agents. While specific research on the 6-propyl analogue of 2(3H)-benzothiazolethione is limited, studies on related 2,6-disubstituted benzothiazole derivatives have shown significant cytotoxic potential across various human cancer cell lines. For instance, certain derivatives have demonstrated promising activity against non-small cell lung cancer cell lines. nih.gov The anticancer activity of these compounds is often linked to their ability to interfere with key cellular processes.

The molecular pathways implicated in the anticancer effects of benzothiazole derivatives are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes involved in cancer cell proliferation and survival. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS) within cancer cells. The accumulation of ROS can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, ultimately triggering programmed cell death.

Furthermore, the structural similarity of some benzothiazole derivatives to endogenous molecules allows them to interact with specific cellular targets. These can include protein kinases, which are often dysregulated in cancer, and other enzymes that play a pivotal role in tumor growth and metastasis. The presence of a propyl group at the C-6 position can influence the lipophilicity and steric bulk of the molecule, potentially enhancing its cellular uptake and interaction with hydrophobic pockets within target proteins.

Anti-inflammatory Response Modulation

Chronic inflammation is a well-established driver of tumorigenesis, creating a microenvironment that is conducive to cancer development and progression. nih.gov Consequently, compounds that possess both anti-inflammatory and anticancer properties are of significant therapeutic interest. Benzothiazole derivatives have been investigated for their ability to modulate inflammatory responses. nih.gov

The mechanism of anti-inflammatory action for some benzothiazol-2(3H)-ones involves their function as selective agonists for the cannabinoid receptor 2 (CB2). The CB2 receptor is predominantly expressed on immune cells, and its activation can lead to a reduction in the production of pro-inflammatory cytokines. This modulation of the immune response can help to dampen the chronic inflammatory processes that contribute to cancer.

Enzyme Inhibition and Receptor Binding Assays to Elucidate Mechanisms of Action

To understand the therapeutic potential of 2(3H)-benzothiazolethiones, researchers employ a variety of biochemical assays, including enzyme inhibition and receptor binding studies. These assays are crucial for identifying the specific molecular targets and elucidating the mechanisms through which these compounds exert their biological effects.

One area of investigation for benzothiazole-based compounds is their potential as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes implicated in pain and inflammation. derpharmachemica.commdpi.com While the 6-propyl analogue has not been specifically tested in this context, the benzothiazole scaffold serves as a viable starting point for the design of such multi-target ligands.

In the context of receptor binding, studies on benzothiazol-2(3H)-one derivatives have revealed their affinity for sigma receptors. psu.edu These receptors are involved in a variety of cellular functions and are considered potential targets for the treatment of neurological disorders and cancer. The nature of the substituent at the C-6 position has been shown to be a critical determinant of binding affinity and selectivity for sigma receptor subtypes.

The following table summarizes the findings from a study on benzothiazol-2(3H)-one based sigma receptor ligands, highlighting the importance of aryl substitution.

| Compound Modification | Effect on Sigma Receptor Affinity |

| Increase in linker arm length (n=2 to n=5) | Marginal change in σ1 affinity, significant increase in σ2 affinity. psu.edu |

| Change of aryl substitution from propyl to propionyl | Dramatic decrease in σ2 affinity with a marginal change in σ1 affinity. psu.edu |

| Replacement of azepane ring with a pyrrolidine (B122466) ring | Reduced affinity for both σ1 and σ2 receptor subtypes. psu.edu |

This data is based on a study of benzothiazol-2(3H)-one derivatives and illustrates the impact of structural modifications on receptor binding.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development, providing insights into how the chemical structure of a molecule influences its biological activity. For the 2(3H)-benzothiazolethione scaffold, SAR studies have been instrumental in identifying key structural features that govern its anticancer, anti-inflammatory, and receptor-binding properties.

The substitution pattern on the benzothiazole ring is a primary focus of SAR studies. The position and nature of substituents can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile. For example, in the context of sigma receptor binding, the modification of an aryl substitution from a propyl to a propionyl group resulted in a significant decrease in affinity for the σ2 receptor subtype. psu.edu This finding underscores the sensitivity of the receptor's binding pocket to even minor changes in the substituent's structure.

SAR studies also explore the impact of modifications to other parts of the molecule, such as linker lengths and the nature of appended ring systems. psu.edu By systematically altering the structure of the lead compound and evaluating the biological activity of the resulting analogues, researchers can build a comprehensive understanding of the pharmacophore and design new compounds with optimized therapeutic potential. The insights gained from these studies are crucial for the rational design of next-generation 2(3H)-benzothiazolethione-based drugs with improved efficacy and safety profiles.

Analytical Chemistry Applications

Beyond its therapeutic potential, the 2(3H)-benzothiazolethione scaffold also finds applications in the field of analytical chemistry.

As Reagents in Metal Ion Detection and Complexation

Benzothiazole-based compounds have been developed as chemosensors for the selective and sensitive detection of various metal ions. The nitrogen and sulfur atoms within the benzothiazole ring system can act as coordination sites for metal ions, leading to changes in the molecule's photophysical properties, such as fluorescence or color. This property can be exploited for the development of colorimetric and fluorescent sensors for the detection of biologically and environmentally important metal ions like Zn²⁺, Cu²⁺, and Ni²⁺.

The general mechanism involves the binding of the metal ion to the benzothiazole derivative, which perturbs the electronic structure of the molecule and results in a measurable signal. The selectivity of these sensors can be tuned by modifying the substituents on the benzothiazole ring. While specific applications of 2(3H)-Benzothiazolethione, 6-propyl- as a metal ion sensor have not been reported, its structural features suggest that it could be a viable candidate for the development of new analytical reagents for metal ion detection.

Use as Internal Standards or Derivatization Agents in Chromatographic and Spectroscopic Methods

In analytical chemistry, internal standards are essential for improving the accuracy and precision of quantitative analysis, particularly in chromatographic methods. An ideal internal standard is a compound that is chemically similar to the analyte but is not present in the sample. Given the unique structure of 2(3H)-Benzothiazolethione, 6-propyl-, it could potentially serve as an internal standard for the analysis of other benzothiazole derivatives, provided it can be clearly separated from the analytes of interest.

Derivatization is another common technique used in chromatography and spectroscopy to enhance the detectability or improve the chromatographic behavior of analytes. While there is no specific literature on the use of 2(3H)-Benzothiazolethione, 6-propyl- as a derivatization agent, the thione group offers a potential site for chemical modification. For instance, it could be reacted with a suitable reagent to introduce a chromophore or fluorophore, thereby increasing its sensitivity in UV-Vis or fluorescence detection. Further research is needed to explore the potential of this compound in these analytical applications.

Environmental Chemistry Research on Fate and Transformation

Currently, there is a lack of specific studies investigating the photodegradation and biodegradation of 2(3H)-Benzothiazolethione, 6-propyl-(9CI). Research on the parent compound, 2-mercaptobenzothiazole, indicates that it can undergo photodegradation in aqueous solutions. The proposed mechanisms often involve the formation of various transformation products. Similarly, the biodegradation of MBT has been observed, with several microbial strains capable of utilizing it as a carbon source.

However, it is crucial to note that the presence and position of the propyl group on the benzene (B151609) ring of the 6-propyl analog could significantly influence these degradation pathways. The electron-donating nature of the alkyl group may affect the molecule's susceptibility to photo-oxidation and microbial attack. Without experimental data, the specific degradation products and the kinetics of these processes for 2(3H)-Benzothiazolethione, 6-propyl-(9CI) remain unknown.

To illustrate the type of data that is needed, the following table represents a hypothetical breakdown of research findings that would be necessary to fully characterize the degradation pathways.

Table 1: Hypothetical Research Findings on the Degradation of 2(3H)-Benzothiazolethione, 6-propyl-(9CI)

| Degradation Process | Environmental Matrix | Key Findings (Hypothetical) | Transformation Products (Hypothetical) |

| Photodegradation | Surface Water | Moderate degradation under simulated sunlight. | Propyl-hydroxybenzothiazole, Propyl-benzothiazole sulfonic acid |

| Biodegradation | Activated Sludge | Slow to moderate biodegradation by acclimated microorganisms. | Hydroxylated and carboxylated propyl-benzothiazole derivatives |

| Biodegradation | Soil | Persistent with a long half-life under aerobic conditions. | Ring cleavage products (unidentified) |

This table is for illustrative purposes only and does not represent actual experimental data.

For 2(3H)-Benzothiazolethione, 6-propyl-(9CI), no empirical data on its adsorption to soil, sediment, or sludge are available in the current body of scientific literature. The presence of the nonpolar propyl group would be expected to increase the hydrophobicity of the molecule compared to the parent compound, 2-mercaptobenzothiazole. This increased hydrophobicity would likely lead to a higher affinity for organic matter in soil and sediment, resulting in lower mobility.

A comprehensive understanding of its environmental behavior would require studies generating data similar to what is presented in the hypothetical table below.

Table 2: Hypothetical Adsorption and Mobility Data for 2(3H)-Benzothiazolethione, 6-propyl-(9CI)

| Environmental Compartment | Parameter (Hypothetical) | Value (Hypothetical) | Implication for Mobility |

| Soil | Koc (L/kg) | 1500 | Low to moderate mobility |

| Sediment | Freundlich Adsorption Coefficient (Kf) | 12.5 | Strong adsorption potential |

| Aquatic Systems | Bioconcentration Factor (BCF) | 250 | Potential for bioaccumulation in aquatic organisms |

This table is for illustrative purposes only and does not represent actual experimental data.

Future Research Directions and Unexplored Avenues for 2 3h Benzothiazolethione, 6 Propyl 9ci

Development of Green Chemistry-Compliant Synthetic Routes

The traditional synthesis of benzothiazoles often involves high temperatures and hazardous reagents. wikipedia.org The development of greener synthetic pathways is a critical goal for modern chemistry. Future research should focus on adapting and optimizing green chemistry principles for the synthesis of 6-propyl-2(3H)-benzothiazolethione.

Key areas for investigation include:

Catalytic Systems: Exploring the use of novel, reusable catalysts could enhance reaction efficiency and reduce waste. For instance, methods using inexpensive commercial laccase as a catalyst for the condensation of 2-aminothiophenol (B119425) with aryl-aldehydes have shown success for other benzothiazoles and could be adapted. mdpi.com Similarly, the use of new heterogeneous catalysts like SnP2O7, which allows for high yields and short reaction times, presents a promising route. mdpi.com

Alternative Solvents and Reaction Conditions: The use of water, supercritical fluids, or ionic liquids as reaction media could replace volatile organic solvents. Furthermore, microwave-assisted or ultrasound-promoted synthesis could offer accelerated reaction times and improved energy efficiency.